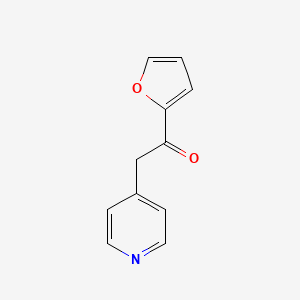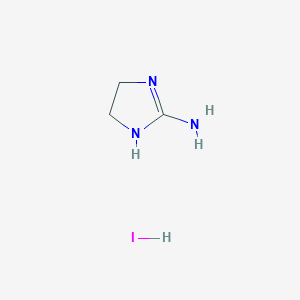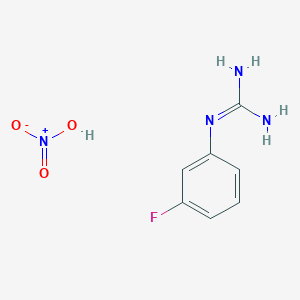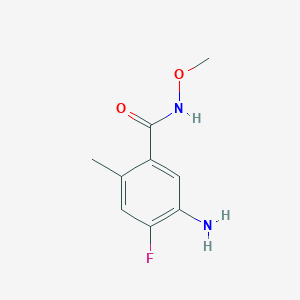![molecular formula C16H14ClF3N2O2 B3148797 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide CAS No. 658066-27-4](/img/structure/B3148797.png)
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide
Vue d'ensemble
Description
“N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide” is a member of the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 5-chloro-2-(trifluoromethyl)benzoic acid with 2-amino-3-chloro-5-(trifluoromethyl)pyridine in the presence of a coupling agent. This reaction forms the intermediate 5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide.Molecular Structure Analysis
The molecular formula of this compound is C16H10Cl2F6N2O. The structure includes a pyridine group with a 5-CF3 substitution and a benzamide group . The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the compound’s properties .Chemical Reactions Analysis
The compound’s chemical reactions involve the transformation of the free amine into different derivatives . For example, the Boc and PMB groups can be deprotected, and the free amine can be transformed into pexidartinib 8 by reducing amination .Physical And Chemical Properties Analysis
This compound is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10–6 Pa at 20 °C), and has a log POW of 3.3 . It is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .Mécanisme D'action
Orientations Futures
The compound and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new derivatives have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of this compound will be discovered in the future .
Propriétés
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-24-12-4-2-3-10(7-12)15(23)21-6-5-14-13(17)8-11(9-22-14)16(18,19)20/h2-4,7-9H,5-6H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXWXRICPIQPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



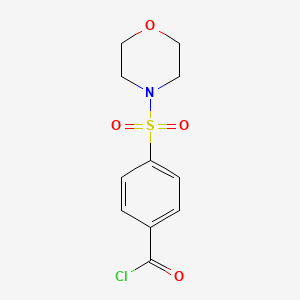
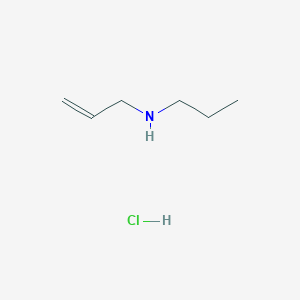
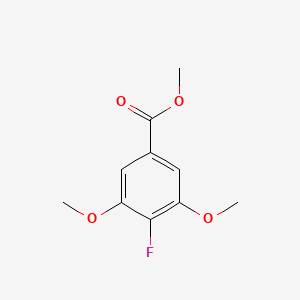
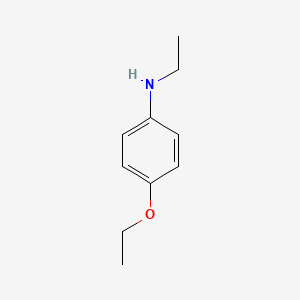
![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)
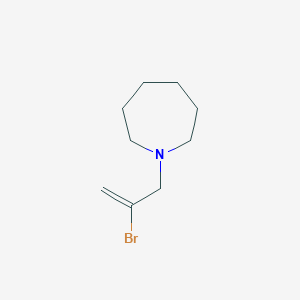
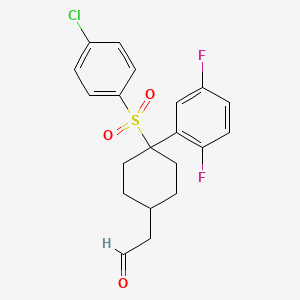
![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)
![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)
